molecular formula C20H28N6O2 B2981771 3-methoxy-1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide CAS No. 1904306-66-6

3-methoxy-1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide

カタログ番号: B2981771
CAS番号: 1904306-66-6
分子量: 384.484
InChIキー: ZOJLUOPIBYOTDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methoxy-1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide is a sophisticated synthetic organic compound of significant interest in early-stage pharmaceutical and agrochemical research. This molecule features a complex structure that combines a 1-methyl-3-methoxy-1H-pyrazole-4-carboxamide core, a piperidine ring, and a 2-methyl-5,6,7,8-tetrahydroquinazoline moiety. This specific architectural motif is commonly investigated for its potential to interact with biological enzymes and receptors. Compounds within this structural class, particularly those containing the pyrazole-carboxamide group, have been extensively studied and shown to exhibit potent fungicidal activities by acting as succinate dehydrogenase inhibitors (SDHI) in biochemical pathways . The integration of the tetrahydroquinazoline system, a privileged scaffold in medicinal chemistry, suggests potential for diverse biological activity and makes this compound a valuable chemical probe for researchers. Its primary research value lies in exploring structure-activity relationships (SAR), optimizing lead compounds in drug discovery programs, and investigating novel mechanisms of action for disease control. It is supplied exclusively For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

特性

IUPAC Name

3-methoxy-1-methyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-13-21-17-7-5-4-6-15(17)18(22-13)26-10-8-14(9-11-26)23-19(27)16-12-25(2)24-20(16)28-3/h12,14H,4-11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJLUOPIBYOTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CN(N=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-Methoxy-1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 3-methoxy-1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide involves multiple steps including the formation of the pyrazole and quinazoline scaffolds. The synthetic pathway typically includes:

  • Formation of the Pyrazole Ring : Utilizing appropriate reagents to construct the pyrazole core.
  • Quinazoline Modification : Introducing the tetrahydroquinazoline moiety through cyclization reactions.
  • Final Assembly : Coupling the piperidine derivative with the pyrazole and quinazoline components to yield the target compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential in different therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of pyrazole and quinazoline exhibit significant antimicrobial properties. For instance, a study found that similar compounds showed effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.5 to 32 µg/mL .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, with IC50 values suggesting potent cytotoxicity against breast and colon cancer cells . The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Neuroprotective Effects

Given the presence of the tetrahydroquinazoline structure, which is known for neuroprotective properties, studies have explored its effects on neuronal cells. The compound showed promise in protecting against oxidative stress-induced damage in neuronal cultures .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituents on the Pyrazole Ring : Variations in substituent groups at position 4 of the pyrazole significantly affect potency and selectivity .
  • Tetrahydroquinazoline Modifications : Changes in the methyl group on the tetrahydroquinazoline ring influence both solubility and biological activity, with certain modifications enhancing receptor binding affinity .

Case Studies

Several case studies have reported on the efficacy of similar compounds:

  • Study on Antimicrobial Activity : A series of quinazoline derivatives were tested against fungal pathogens, revealing that modifications at specific positions improved antifungal activity compared to standard treatments like fluconazole .
  • Cancer Cell Line Studies : A compound structurally similar to our target showed significant reduction in tumor growth in xenograft models when administered at doses correlating with in vitro IC50 values .

類似化合物との比較

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes critical structural and molecular differences between the target compound and related analogs from the evidence:

Compound Name Key Substituent on Piperidine Molecular Formula Molecular Weight Notes Reference
3-methoxy-1-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide (Target) 2-Methyl-tetrahydroquinazolin-4-yl Not provided Not provided Bicyclic substituent with partial saturation; potential for enhanced target affinity. -
3-methoxy-1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide Pyridin-2-yl Not provided Not provided Monocyclic aromatic substituent; may improve solubility due to polar N-atom.
3-methoxy-1-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-pyrazole-4-carboxamide Phenyl-tetrazolone C₁₄H₁₅N₇O₃ 329.31 Tetrazolone introduces a polar, acidic heterocycle; possible metabolic instability.
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide 2-(Trifluoromethyl)phenyl C₁₉H₂₁F₃N₄O₃ 410.4 CF₃ group enhances lipophilicity and may influence blood-brain barrier penetration.

Key Observations:

Substituent Complexity: The target compound’s tetrahydroquinazolin-4-yl group is a bicyclic, partially saturated system, contrasting with the monocyclic pyridin-2-yl in and aromatic phenyl groups in .

Polarity and Solubility: The pyridin-2-yl substituent () introduces a basic nitrogen atom, which could enhance aqueous solubility compared to the target compound’s non-polar tetrahydroquinazoline. The tetrazolone group in adds polarity due to its acidic N–H moiety, but its metabolic susceptibility (e.g., hydrolysis) might limit bioavailability.

Lipophilicity :

  • The trifluoromethylphenyl group in significantly increases lipophilicity (logP), favoring membrane permeability and CNS activity, whereas the target compound’s tetrahydroquinazoline may balance lipophilicity with moderate polarity.

Molecular Weight :

  • The target compound’s molecular weight is expected to exceed 400 Da (based on analogs in ), placing it near the upper limit of Lipinski’s Rule of Five, which may affect oral bioavailability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。